"Bisphenol A diphosphate" chemical structure and properties
"Bisphenol A diphosphate" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Bisphenol A diphosphate (B83284) (BDP), focusing on its chemical structure, physicochemical properties, synthesis protocols, and mechanisms of action. The information is intended to support research and development activities in material science and toxicology.
Chemical Identity and Structure
Bisphenol A diphosphate is an organophosphate compound characterized by a Bisphenol A (BPA) core functionalized with two phosphate (B84403) groups. This structure is key to its primary application as a flame retardant.
IUPAC Name: [4-[2-(4-phosphonooxyphenyl)propan-2-yl]phenyl] dihydrogen phosphate.[1][2]
Chemical Structure: The molecule consists of a central bisphenol A backbone where two phosphate groups (PO(OH)₂) are attached to the para position of each phenyl ring via an ester linkage.
(A 2D chemical structure diagram would be placed here in a full whitepaper)
Physicochemical and Identification Data
The key identifiers and properties of Bisphenol A diphosphate are summarized in the tables below for easy reference and comparison.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 181028-79-5[1][2][3][4] |
| Alternate CAS | 75805-15-1[1][2] |
| Molecular Formula | C₁₅H₁₈O₈P₂[1][2][3][4] |
| Molecular Weight | 388.25 g/mol [1][2][4] |
| InChI Key | LAUIXFSZFKWUCT-UHFFFAOYSA-N[1] |
| Canonical SMILES | CC(C)(C1=CC=C(C=C1)OP(=O)(O)O)C2=CC=C(C=C2)OP(=O)(O)O[1] |
Table 2: Physicochemical Properties
| Property | Value | Conditions |
| Appearance | Colorless to light yellow viscous liquid or white powder.[5][6] | Standard |
| Density | 1.25 - 1.5 g/cm³[1][3][4] | 25 °C |
| Melting Point | 41.3 - 68.6 °C[4] | |
| Boiling Point | Decomposes >201 °C[4] | Atmospheric Pressure |
| Water Solubility | ~0.415 mg/L[4] | 20 °C |
| Log P (octanol/water) | ≥ 6.0[4] | 25 °C |
| Vapor Pressure | < 0.001 Pa[4] | 25 °C (Estimated) |
Experimental Protocols: Synthesis
Bisphenol A diphosphate is typically synthesized via the phosphorylation of Bisphenol A. Below is a representative experimental protocol derived from established methodologies.
Objective: To synthesize Bisphenol A diphosphate from Bisphenol A and a phosphorylating agent.
Materials:
-
Bisphenol A (BPA)
-
A suitable phosphorylating agent (e.g., phosphorus oxychloride or a chlorophosphate compound)
-
Anhydrous non-polar solvent (e.g., dichloromethane, toluene)
-
Tertiary amine catalyst (e.g., triethylamine)
-
Deionized water
Equipment:
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
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Rotary evaporator
Methodology:
-
Reaction Setup: Assemble the reaction flask with the stirrer, reflux condenser, and dropping funnel in a fume hood. Ensure all glassware is dry.
-
Reactant Addition: Add 0.1 mol of Bisphenol A to the flask, followed by the anhydrous non-polar solvent. Stir the mixture until the BPA is fully dissolved.
-
Phosphorylation: Add the phosphorylating agent (e.g., chlorophosphate) to the dropping funnel. A molar ratio of approximately 2.1:1 (phosphorylating agent to Bisphenol A) is recommended.[3]
-
Catalysis and Reaction: Begin to slowly add the phosphorylating agent to the stirred BPA solution. Concurrently, add 0.12 mol of the catalyst (triethylamine) dropwise from a separate funnel. Maintain the reaction temperature at approximately 35 °C.[3]
-
Reaction Monitoring: Allow the reaction to proceed for 4 hours.[3] The reaction progress can be monitored by a suitable technique, such as High-Performance Liquid Chromatography (HPLC), to confirm the disappearance of the Bisphenol A starting material.[3]
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature. A precipitate of triamine hydrochloride will form.
-
Filter the reaction mixture to remove the solid hydrochloride salt.[3]
-
Wash the filtrate with hot deionized water three times in a separatory funnel to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Recrystallization:
-
Dissolve the crude product in hot 95% ethanol.
-
Stir the solution and cool to 0 °C to induce precipitation of the purified Bisphenol A diphosphate as a white crystalline solid.[3]
-
Wash the collected crystals with a small amount of cold ethanol three times.
-
Dry the final product in a vacuum oven until a constant weight is achieved.
-
Caption: Experimental workflow for the synthesis of Bisphenol A diphosphate.
Mechanism of Action
Bisphenol A diphosphate has two primary mechanisms of action: as a flame retardant in materials science and as a potential endocrine disruptor in biological systems, largely inferred from its parent compound, Bisphenol A.
BDP functions as a highly effective halogen-free flame retardant in polymers like polycarbonates and epoxy resins.[5] Its action involves processes in both the condensed (solid) phase and the gas phase during combustion.
-
Condensed Phase Action: Upon exposure to high heat, the phosphate ester bonds hydrolyze, releasing phosphoric acid. This acid acts as a catalyst to dehydrate the polymer, promoting the formation of a stable, insulating layer of char on the material's surface.[7] This char barrier limits the transfer of heat to the underlying material and restricts the flow of flammable volatile gases to the flame.
-
Gas Phase Action: Volatile phosphorus-containing compounds can also be released during thermal decomposition. These species act as radical scavengers in the gas phase (the flame), interrupting the highly exothermic chain reactions of combustion.[7]
Caption: Dual mechanism of action for BDP as a flame retardant.
Specific signaling pathway data for Bisphenol A diphosphate is not extensively documented in current literature. However, due to its chemical structure derived from Bisphenol A (BPA), its toxicological profile is often considered in the context of BPA's known endocrine-disrupting properties.[1][8][9] BPA is a well-studied xenoestrogen that interacts with multiple hormonal signaling pathways.[6][10][11]
Note: The following pathway describes the mechanism for Bisphenol A (BPA) and serves as the primary toxicological model for its derivatives until specific data for BDP becomes available.
BPA can interfere with the endocrine system through genomic and non-genomic pathways by binding to several nuclear receptors:[2]
-
Nuclear Estrogen Receptors (ERα and ERβ): BPA binds to these receptors, causing the complex to translocate to the nucleus. Here, it can bind to Estrogen Response Elements (EREs) on DNA to directly regulate gene expression (genomic pathway) or interact with other transcription factors to indirectly modulate gene expression.[2]
-
Membrane-Associated Estrogen Receptors (mERs) & GPER: BPA can also bind to estrogen receptors located on the cell membrane, including the G-protein-coupled estrogen receptor (GPER).[2] This triggers rapid, non-genomic signaling cascades inside the cell, such as the MAPK and PI3K/AKT pathways, which can lead to downstream changes in cellular function and gene expression.[2][10]
Caption: Postulated biological signaling of BDP, based on its parent compound BPA.
References
- 1. jchemrev.com [jchemrev.com]
- 2. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. CN106699805A - Preparation method of bisphenol A bis(diphenyl phosphate) - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Bisphenol A (BPA) and cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Bisphenol A and phthalate endocrine disruption of parental and social behaviors [frontiersin.org]
- 8. Toxicological Evaluation of Bisphenol A and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. The adverse health effects of bisphenol A and related toxicity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
